(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate
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Description
(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate, also known as Furodysinin, is a natural product isolated from the roots of Fissistigma oldhamii. It belongs to the class of benzofuran derivatives and has shown promising biological activities.
Scientific Research Applications
Synthesis and Polymerization
- Bio-Based Benzoxazines : A study by Wang et al. (2012) discusses the synthesis of bio-based benzoxazine monomers, including those with furan moieties. These monomers show enhanced thermal properties and improved cross-linking density due to the furan ring structure.
Chemical Reactions and Derivatives
- Synthesis of Pyran Derivatives : In research by Mérour and Cossais (1991), the reaction of 3-oxo-2,3-dihydrobenzofuran with various compounds to synthesize pyran derivatives is detailed.
- Novel 3-Arylaminobenzofuran Derivatives : A study by Romagnoli et al. (2015) discusses the synthesis of new compounds with a benzofuran skeleton for potential anticancer applications.
- Dibenzofuran Carboxaldehydes Synthesis : Research by Yempala and Cassels (2017) covers the synthesis of dibenzofuran carboxaldehydes, which are key intermediates for various biological applications.
Pharmacological and Biological Applications
- Potential Inhibitors of Angiogenesis : A paper by Braud et al. (2003) explores compounds analogous to benzofurans as potential inhibitors of angiogenesis, a process critical in cancer development.
- Anticancer Activity of Benzofuran Derivatives : The study by Romagnoli et al. (2015) also highlights the anticancer activity of benzofuran derivatives in vitro and in vivo.
Catalysis and Reaction Mechanisms
- Photocatalytic Transformations on Zinc Oxide : Research by Richard and Boule (1995) discusses the role of furan compounds in photocatalytic transformations, highlighting their interactions and effects in such processes.
Miscellaneous Applications
- Renewable PET Production : A study by Pacheco et al. (2015) looks at the use of furan derivatives in producing biobased terephthalic acid precursors, important for sustainable PET production.
properties
IUPAC Name |
[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O6/c1-24-14-6-4-13(5-7-14)21(23)26-16-8-9-17-18(12-16)27-19(20(17)22)11-15-3-2-10-25-15/h2-12H,1H3/b19-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTITHICCZEDMR-ODLFYWEKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate |
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